molecular formula C18H17BrFNO3S B2838907 (3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034383-53-2

(3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2838907
CAS No.: 2034383-53-2
M. Wt: 426.3
InChI Key: ANQYVGXDAPDQHG-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone (CAS 2034383-53-2) is a high-value chemical compound with a molecular formula of C18H17BrFNO3S and a molecular weight of 426.3 . This synthetically designed molecule features a 1,4-thiazepan core structure in its 1,1-dioxide form, substituted with 2-fluorophenyl at the 7-position and a 3-bromophenyl methanone group at the 4-position . The presence of both bromo and fluoro substituents on the aromatic rings makes this compound a versatile and valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development of targeted therapeutics. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules for pharmacological screening. Its structural characteristics, including the saturated seven-membered thiazepane ring and specific halogen placements, are favorable for creating molecular libraries aimed at investigating neurological targets and ion channel modulation, similar to the research applications of other specialized compounds like N-acylhydrazones developed for inhibiting Nav1.7 and/or Nav1.8 sodium channels . The compound is provided with guaranteed high purity suitable for advanced research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-bromophenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(25(23,24)11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYVGXDAPDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a thiazepan derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazepan ring, which is a seven-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of bromine and fluorine substituents on the phenyl rings enhances its chemical reactivity and biological profile.

Synthesis

Synthesis of thiazepan derivatives typically involves multi-step organic reactions. For instance, the synthesis may begin with the formation of a thiazepan skeleton followed by functionalization through electrophilic aromatic substitution to introduce bromine and fluorine groups. Specific synthetic pathways can vary based on desired yield and purity.

Antimicrobial Activity

Research indicates that thiazepan derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Studies have demonstrated that thiazepan derivatives possess anticancer activity. For instance, compounds with similar structural motifs have been evaluated in preclinical models for their ability to inhibit tumor growth in various cancer types such as breast and lung cancer. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways like PI3K/Akt.

Anti-inflammatory Effects

Thiazepans have also been investigated for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several thiazepan derivatives for antimicrobial activity. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .

Study 2: Anticancer Activity

In a preclinical trial involving Lewis lung carcinoma models, the compound demonstrated significant tumor inhibition compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of thiazepans revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a promising avenue for treating inflammatory disorders .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and cytokines

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of bromine and fluorine in the phenyl groups enhances its chemical reactivity. The synthesis typically involves several steps that require optimization for yield and purity. Key synthetic routes may include:

  • Nucleophilic Substitution Reactions: Utilizing polar aprotic solvents to enhance reaction rates.
  • Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that (3-Bromophenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone exhibits notable biological activity. Its mechanism of action likely involves interactions with specific biological targets, which can modulate enzyme activity or receptor signaling pathways.

Potential Biological Applications:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Antimicrobial Properties: The compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for antibiotic development.
  • Neuroprotective Effects: Investigations into its effects on neuronal cells could reveal potential therapeutic applications in neurodegenerative diseases.

Medicinal Chemistry Applications

In medicinal chemistry, the unique structural features of this compound make it a valuable scaffold for drug design. Its halogenated phenyl groups can enhance binding affinity to biological targets due to increased lipophilicity and electronic effects.

Drug Development Insights:

  • Structure-Activity Relationship Studies: Understanding how modifications to the compound's structure affect its biological activity can guide the development of more potent derivatives.
  • Lead Compound for Drug Discovery: Given its promising bioactivity, it could serve as a starting point for the synthesis of new therapeutic agents.

Materials Science Applications

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Nanotechnology: Potential use in the development of nanomaterials for drug delivery systems or as sensors due to its chemical reactivity.

Agricultural Research Applications

With increasing interest in eco-friendly pest management strategies, this compound may find applications in agricultural research:

  • Biopesticide Development: Its biological activity against pests could be explored for developing novel biopesticides that are less harmful to the environment compared to conventional pesticides.
  • Plant Growth Regulation: Investigating its effects on plant growth could lead to applications in enhancing crop yields or stress resistance.

Comparison with Similar Compounds

Data Table: Structural and Theoretical Comparison

Compound Class Core Heterocycle Substituents Sulfone Group HOMO-LUMO Gap (eV, DFT) Reference
Target Compound 1,4-Thiazepane 3-Bromophenyl, 2-Fluorophenyl Yes Not reported
Pyrazole Derivatives Dihydropyrazole 4-Bromophenyl, 4-Fluorophenyl No ~4.0–4.5
Benzothiazine Derivatives 1,4-Benzothiazine 4-Ethylphenyl, 3-Methylphenyl Yes Not reported
Benzodiazepine Derivatives 1,5-Benzodiazepine 3-Bromophenyl, 4-Bromophenyl No ~4.2

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC and adjust solvent polarity to minimize by-products.
  • Optimize catalyst loading (e.g., Pd(OAc)₂ for coupling) to balance yield and cost .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer :
Use a Design of Experiments (DoE) approach to evaluate variables:

VariableRange TestedOptimal ConditionImpact on Yield
Temperature60–120°C80°CMaximizes coupling efficiency
SolventDMF, THF, TolueneAnhydrous THFReduces side reactions
Catalyst Loading1–5 mol% Pd3 mol% Pd(OAc)₂Balances cost and reactivity
Reaction Time6–24 hrs12 hrsCompletes coupling without degradation

Validate results using HPLC-MS to confirm purity (>95%) and ¹H/¹³C NMR for structural validation. Replicate trials under optimal conditions to ensure reproducibility .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify protons and carbons in the thiazepane ring (e.g., δ 3.5–4.5 ppm for S=O adjacent CH₂ groups) and aromatic substituents (δ 7.0–8.0 ppm for bromo/fluorophenyl groups).
  • FT-IR : Confirm sulfone groups (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error.
  • X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer :
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
  • Compound Stability : Test degradation via LC-MS after 24 hrs in assay buffer.
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases).
  • Data Analysis : Apply Grubbs’ test to identify outliers and use ANOVA to assess batch-to-batch variability. Reconcile discrepancies with orthogonal assays (e.g., SPR for binding affinity) .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Q. Methodological Answer :

  • Cytotoxicity : MTT assay in HEK-293 and HepG2 cells (IC₅₀ determination).
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
  • Membrane Permeability : Caco-2 monolayer model to predict oral bioavailability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    Note : Include vehicle controls (DMSO <0.1%) to avoid solvent interference .

Advanced: How to leverage molecular docking for target interaction studies?

Q. Methodological Answer :

Target Selection : Prioritize proteins with structural homology to known thiazepanone targets (e.g., GPCRs, kinases).

Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign partial charges (AM1-BCC method).

Docking Simulation : Use AutoDock Vina with flexible residues in the binding pocket (grid size: 20 ų).

Validation : Compare docking poses with co-crystallized ligands (PDB IDs: e.g., 3POZ for kinase targets). Refine with MM-GBSA to calculate binding free energy.

Experimental Correlation : Validate top poses via mutagenesis (e.g., alanine scanning of key residues) .

Advanced: What strategies mitigate degradation during long-term stability studies?

Q. Methodological Answer :

  • Storage Conditions : Test -80°C (lyophilized) vs. 4°C (in solution with 0.1% BHT antioxidant).
  • Degradation Pathways : Identify via LC-HRMS (e.g., hydrolytic cleavage of sulfone groups).
  • Stabilizers : Add 1% trehalose to lyophilized formulations or use argon-sparged solutions.
  • Accelerated Stability : Conduct at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.